molecular formula C24H24N4O5 B7706777 N-(2,4-dimethoxyphenyl)-4-[3-(2-hydroxy-6-methylquinolin-3-yl)-1,2,4-oxadiazol-5-yl]butanamide

N-(2,4-dimethoxyphenyl)-4-[3-(2-hydroxy-6-methylquinolin-3-yl)-1,2,4-oxadiazol-5-yl]butanamide

Cat. No.: B7706777
M. Wt: 448.5 g/mol
InChI Key: DJBHXJNUSRCXGQ-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-4-[3-(2-hydroxy-6-methylquinolin-3-yl)-1,2,4-oxadiazol-5-yl]butanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of aromatic rings, oxadiazole, and quinoline moieties, which contribute to its diverse chemical reactivity and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-4-[3-(2-hydroxy-6-methylquinolin-3-yl)-1,2,4-oxadiazol-5-yl]butanamide typically involves multi-step organic reactions. The process begins with the preparation of the 2,4-dimethoxyphenyl derivative, followed by the formation of the quinoline and oxadiazole rings. Key steps include:

    Formation of 2,4-dimethoxyphenyl derivative: This can be achieved through the methylation of 2,4-dihydroxybenzene using methyl iodide in the presence of a base like potassium carbonate.

    Synthesis of quinoline moiety: The quinoline ring can be synthesized via the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol and sulfuric acid.

    Formation of oxadiazole ring: This step involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Coupling reactions: The final step involves coupling the synthesized intermediates to form the target compound, typically using amide bond formation reactions facilitated by coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, time), and employing continuous flow reactors for better control and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-4-[3-(2-hydroxy-6-methylquinolin-3-yl)-1,2,4-oxadiazol-5-yl]butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the oxadiazole ring to form corresponding amines.

    Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Amines derived from the reduction of the oxadiazole ring.

    Substitution: Halogenated derivatives of the aromatic rings.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-4-[3-(2-hydroxy-6-methylquinolin-3-yl)-1,2,4-oxadiazol-5-yl]butanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-4-[3-(2-hydroxy-6-methylquinolin-3-yl)-1,2,4-oxadiazol-5-yl]butanamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting or activating their functions.

    Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, and oxidative stress, contributing to its biological activities.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-dimethoxyphenyl)-4-[3-(2-hydroxyquinolin-3-yl)-1,2,4-oxadiazol-5-yl]butanamide: Lacks the methyl group on the quinoline ring.

    N-(2,4-dimethoxyphenyl)-4-[3-(2-hydroxy-6-methylquinolin-3-yl)-1,2,4-thiadiazol-5-yl]butanamide: Contains a thiadiazole ring instead of an oxadiazole ring.

Uniqueness

The presence of both the oxadiazole and quinoline moieties in N-(2,4-dimethoxyphenyl)-4-[3-(2-hydroxy-6-methylquinolin-3-yl)-1,2,4-oxadiazol-5-yl]butanamide imparts unique chemical and biological properties, making it distinct from other similar compounds

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-4-[3-(6-methyl-2-oxo-1H-quinolin-3-yl)-1,2,4-oxadiazol-5-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O5/c1-14-7-9-18-15(11-14)12-17(24(30)26-18)23-27-22(33-28-23)6-4-5-21(29)25-19-10-8-16(31-2)13-20(19)32-3/h7-13H,4-6H2,1-3H3,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJBHXJNUSRCXGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C(=C2)C3=NOC(=N3)CCCC(=O)NC4=C(C=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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